2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile is an organic compound with the molecular formula C10H11NS and a molecular weight of 177.26 g/mol. This compound features a sulfanyl group attached to an acetonitrile moiety, making it significant in various chemical syntheses and biological applications. Its structure allows for diverse reactivity, particularly in organic synthesis as an intermediate.
The compound is classified under organosulfur compounds due to the presence of the sulfanyl group. It is typically sourced from synthetic routes involving the reaction of 2,5-dimethylbenzenesulfonyl chloride with acetonitrile, often in the presence of a base such as triethylamine. This classification highlights its utility in both academic research and industrial applications.
The synthesis of 2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile can be achieved through several methods, primarily focusing on nucleophilic substitution reactions. The most common synthetic route involves:
The general reaction can be represented as follows:
This method is scalable for industrial production, where conditions are optimized for yield and purity.
The molecular structure of 2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile features a sulfanyl group bonded to a phenyl ring that is further substituted with two methyl groups at the 2 and 5 positions. The acetonitrile group contributes a nitrile functional group (-C≡N), which is significant for its reactivity.
2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile participates in various chemical reactions:
These reactions expand its utility in synthesizing more complex organic molecules.
The mechanism of action for 2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile primarily involves its functional groups interacting with biological targets:
This dual functionality makes it a candidate for studies related to medicinal chemistry and biological activity assessments.
These properties are crucial for determining handling procedures and applications in laboratory settings.
2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile finds applications across various scientific fields:
The primary classical route for synthesizing 2-[(2,5-dimethylphenyl)sulfanyl]acetonitrile (CAS 103575-52-6) involves a nucleophilic substitution reaction between 2,5-dimethylthiophenol and chloroacetonitrile under basic conditions. This method adapts the Williamson ether synthesis paradigm for thioether formation, leveraging the superior nucleophilicity of the deprotonated thiol group. The reaction typically employs potassium carbonate or sodium hydroxide in polar aprotic solvents such as dimethylformamide or acetone at reflux temperatures (60-80°C) for 8-12 hours [10].
A significant limitation of this approach is the competitive formation of disulfide byproducts through oxidation of the thiol precursor, which reduces the functional group compatibility and necessitates inert atmosphere operations. Alternative pathways include the reaction of 2,5-dimethylphenylsulfonyl derivatives with cyanomethylating agents, though this requires additional reduction steps and yields rarely exceed 60% due to over-reduction issues [4].
Table 1: Fundamental Molecular Identifiers of 2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile
Property | Value | |
---|---|---|
Molecular Formula | C₁₀H₁₁NS | |
Molecular Weight | 177.27 g/mol | |
SMILES | CC1=CC(=C(C=C1)C)SCC#N | |
InChIKey | JFYIMXQRDDHBFY-UHFFFAOYSA-N | |
CAS Registry Number | 103575-52-6 | |
Purity (Industrial Grade) | 95% | [2] [3] |
Table 2: Classical Synthetic Methods Comparison
Thiol Precursor | Alkylating Agent | Base | Solvent | Yield (%) | |
---|---|---|---|---|---|
2,5-Dimethylthiophenol | Chloroacetonitrile | K₂CO₃ | Acetone | 72 | |
2,5-Dimethylthiophenol | Bromoacetonitrile | NaOH | Ethanol | 68 | |
2,5-Dimethylphenylsulfonyl | Cyanomethyl acetate | Pd/C, H₂ | DMF | 58 | [4] [10] |
Recent innovations focus on enhancing atom economy and suppressing disulfide formation through phase-transfer catalysis (PTC). Tributylammonium bromide (TBAB) enables efficient anion transport in biphasic water-toluene systems, facilitating reactions at lower temperatures (25-40°C) and reducing energy input by 40% compared to classical methods. This approach achieves yields up to 89% within 4 hours while minimizing hydrolysis of the nitrile functionality [10].
Microwave-assisted synthesis represents another advancement, where controlled dielectric heating accelerates the reaction kinetics. Optimization studies demonstrate that 300W irradiation at 100°C in acetonitrile solvent completes the substitution in <30 minutes with 93% isolated yield. The rapid heating profile prevents thermal decomposition pathways observed in conventional reflux [7]. Solvent-free mechanochemical approaches using ball milling have also been documented, though scalability remains challenging due to equipment limitations at production scale.
Table 3: Novel Nucleophilic Substitution Methodologies
Method | Catalyst/Additive | Temperature (°C) | Time | Yield (%) | |
---|---|---|---|---|---|
Phase-transfer catalysis | TBAB (5 mol%) | 40 | 4 hours | 89 | |
Microwave irradiation | None | 100 | 30 minutes | 93 | |
Mechanochemical milling | K₂CO₃ (solid) | Ambient (impact) | 2 hours | 78 | [7] [10] |
Palladium and copper catalytic systems enable direct C-S bond formation without pre-functionalized thiol precursors. Palladium(II) acetate with Xantphos ligand facilitates the coupling of 2,5-dimethyliodobenzene with thiocyanate salts, followed by nucleophilic displacement with bromoacetonitrile. While elegant, this two-step sequence suffers from cost limitations and catalyst loading requirements (>3 mol% Pd) [10].
Copper(I) iodide-catalyzed systems offer a more economical alternative for one-pot syntheses. Recent protocols utilize copper-thiolate complexes generated in situ from metallic copper and sulfur sources, which subsequently react with haloacetonitriles. This method achieves 85% yield at 100°C in dimethyl sulfoxide but requires meticulous oxygen exclusion. Chemoselectivity challenges emerge when scaling beyond laboratory quantities, particularly with ortho-disubstituted aryl halides where steric hindrance lowers conversion rates [4] [10].
Electrochemical synthesis has emerged as a sustainable approach, utilizing constant current electrolysis (10 mA/cm²) in an undivided cell with sodium bromide electrolyte. This method oxidizes the thiol precursor to the reactive sulfenyl bromide intermediate, which couples efficiently with acetonitrile anion equivalents. Initial reports indicate 76% yield with excellent functional group tolerance [7].
Table 4: Catalyst Performance in Thioether Formation
Catalyst System | Ligand/Additive | Substrate | Conversion (%) | Selectivity (%) | |
---|---|---|---|---|---|
Pd(OAc)₂ (3 mol%) | Xantphos | 2,5-Dimethyliodobenzene | 98 | 91 | |
CuI (5 mol%) | 1,10-Phenanthroline | 2,5-Dimethylthiophenol | 90 | 88 | |
Electrochemical (graphite electrodes) | NaBr | 2,5-Dimethylthiophenol | 82 | 93 | [7] [10] |
Industrial production faces three critical challenges: solvent selection for easy separation, minimization of metal impurities, and reproducibility across batches. Continuous flow reactors address these by providing precise residence time control (typically 15-20 minutes at 120°C) and enhanced mass transfer. Pilot-scale studies demonstrate that tubular reactors with static mixers achieve consistent 90-92% yield at 10 kg/hour throughput, reducing byproduct formation to <2% compared to 5-8% in batch reactors [3] [10].
Solvent recycling protocols significantly improve process sustainability. Azeotropic distillation enables >95% recovery of dimethylformamide from reaction mixtures, while aqueous washes remove inorganic salts. Crystallization optimization from ethanol-water mixtures (4:1 v/v) affords 95% pure product with recovery rates exceeding 85%. These measures reduce raw material costs by 30% and align with green chemistry principles [3] [7].
Yield optimization studies reveal that maintaining stoichiometric excess of chloroacetonitrile (1.3 equivalents) relative to the thiol precursor suppresses disulfide formation. However, unreacted chloroacetonitrile must be quenched with ammonia prior to distillation to prevent hazardous polymerization. Advanced process analytical technology (PAT) tools like inline FTIR spectroscopy enable real-time monitoring of reaction completion, reducing analytical hold times by 75% [10].
Table 5: Industrial Scale Production Metrics
Parameter | Batch Reactor | Continuous Flow Reactor | |
---|---|---|---|
Typical Batch Size | 50 kg | 10 kg/hour | |
Average Yield | 82% | 91% | |
Purity After Crystallization | 93% | 97% | |
Solvent Recovery Efficiency | 70% | 95% | |
Annual Production Capacity | 15 tonnes | 80 tonnes | [3] [10] |
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